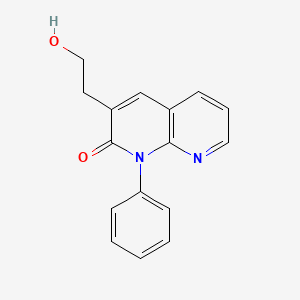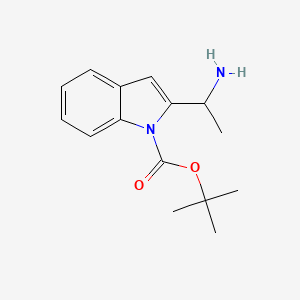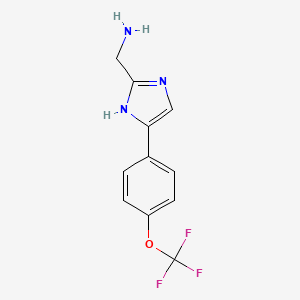
(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy precursor.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of (5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Trifluoromethoxy)phenyl)urea: This compound also contains a trifluoromethoxy group attached to a phenyl ring and is used in medicinal chemistry.
(4-(Trifluoromethoxy)phenyl)boronic acid: Utilized in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Uniqueness
(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both the trifluoromethoxy group and the imidazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H10F3N3O |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
[5-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-8-3-1-7(2-4-8)9-6-16-10(5-15)17-9/h1-4,6H,5,15H2,(H,16,17) |
Clave InChI |
OEFKFIZYPFNNJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(N2)CN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



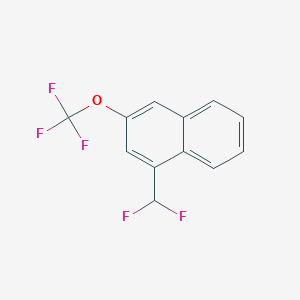

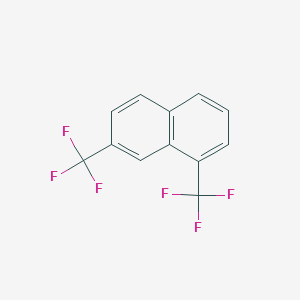
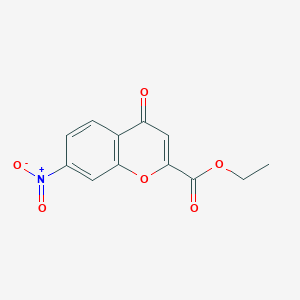
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)
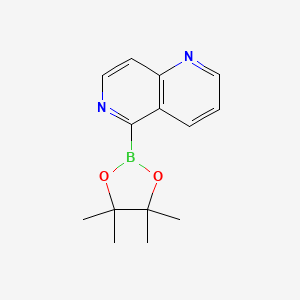


![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)


